5-[1-(2,5-dichlorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[1-(2,5-dichlorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol is a chemical compound with the molecular formula C11H11Cl2N3OS and a molecular weight of 304.2 g/mol . This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(2,5-dichlorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of 2,5-dichlorophenol with ethyl chloroacetate to form an intermediate, which is then reacted with 4-methyl-4H-1,2,4-triazole-3-thiol under specific conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium or potassium hydroxide.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar reaction pathways as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-[1-(2,5-dichlorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
5-[1-(2,5-dichlorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of 5-[1-(2,5-dichlorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or proteins, disrupting cellular processes and leading to its observed biological effects . The exact pathways and targets are still under investigation, but it is thought to interfere with cellular metabolism and replication.
Comparison with Similar Compounds
Similar Compounds
- 2-({5-[1-(2,5-dichlorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide
- Other triazole derivatives : These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Uniqueness
5-[1-(2,5-dichlorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dichlorophenoxy group, in particular, contributes to its potent antimicrobial properties, setting it apart from other triazole derivatives.
Properties
IUPAC Name |
3-[1-(2,5-dichlorophenoxy)ethyl]-4-methyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2N3OS/c1-6(10-14-15-11(18)16(10)2)17-9-5-7(12)3-4-8(9)13/h3-6H,1-2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTCWJOGJUGJNQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NNC(=S)N1C)OC2=C(C=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.